![molecular formula C23H17NO4 B4059427 diphenylmethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate CAS No. 3312-88-7](/img/structure/B4059427.png)
diphenylmethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Overview
Description
Diphenylmethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate, commonly known as DMDA, is a chemical compound that has been studied for its potential applications in scientific research. DMDA belongs to the class of isoindole derivatives and has a molecular formula of C20H15NO4.
Scientific Research Applications
Antioxidant Activity
Diphenyl derivatives, including structures similar to diphenylmethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate, are commonly used in the estimation of antioxidant activity. The DPPH method, which measures changes in DPPH concentration due to reaction with an antioxidant, is a standard approach in this area. Studies have shown that solvent types, water content, and ion concentration significantly influence the antioxidant activity measurements (Dawidowicz, Wianowska, & Olszowy, 2012).
Molecular and Structural Chemistry
Research involving derivatives of diphenylmethyl compounds often focuses on their molecular and structural characteristics. For instance, reactions of diphenylmethylene-amino acetic acid derivatives with various reactants have been studied, revealing insights into their structural properties and reactivity. These studies include X-ray structure determinations that help in understanding the compound's geometry and electronic properties (Dölling, Frost, Heinemann, & Hartung, 1993).
Synthesis and Applications in Organic Chemistry
Diphenyl derivatives are also central in the synthesis of various organic compounds. For example, diphenyl cyanomethylenephosphonate has been synthesized from related compounds and used in the stereoselective synthesis of cis-α,β-unsaturated nitriles, demonstrating the practical applications of these compounds in organic synthesis (Zhang, Cunningham, & Dunigan, 1998).
Anticancer Research
Research into diphenyl derivatives has extended into anticancer applications. For instance, compounds such as diphenyl (aryl) (4-oxo-2-phenyl-4H-quinazolin-3-yl)-acetic acid hydrazino methyl phosphonate have been synthesized and evaluated for their anticancer potential. These studies often include in vitro screenings against various cancer cell lines, highlighting the potential of these compounds in cancer therapy (Awad, Abdel-Aal, Atlam, & Hekal, 2018).
properties
IUPAC Name |
benzhydryl 2-(1,3-dioxoisoindol-2-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c25-20(15-24-22(26)18-13-7-8-14-19(18)23(24)27)28-21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,21H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMNAGUHHMYDKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10954742 | |
Record name | Diphenylmethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10954742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3312-88-7 | |
Record name | NSC154971 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diphenylmethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10954742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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